Nitric acid;1,2,5-oxadiazole-3,4-diamine is a compound that integrates the properties of nitric acid with those of 1,2,5-oxadiazole-3,4-diamine. This compound is characterized by its unique molecular structure and potential applications in various scientific fields. The oxadiazole ring system is notable for its biological activities, while the presence of nitric acid enhances its reactivity and energetic properties.
The compound can be synthesized through various methods, including cyclization reactions and nitration processes. Its synthesis often involves using readily available starting materials like urea and hydrogen peroxide, which are transformed into the oxadiazole structure through specific reaction conditions .
Nitric acid;1,2,5-oxadiazole-3,4-diamine falls under the category of heterocyclic compounds due to the presence of the oxadiazole ring. It is also classified as a nitramine derivative, which is significant in the context of energetic materials and pharmaceuticals.
The synthesis of 1,2,5-oxadiazole-3,4-diamine typically involves cyclization reactions of vicinal bisoximes or other precursors under dehydrative conditions. One effective method includes the hydrogen peroxide-promoted oxidative dimerization of urea followed by intramolecular cyclization. This process can yield high purity and satisfactory yields under mild conditions .
The molecular formula for nitric acid;1,2,5-oxadiazole-3,4-diamine is C2H5N5O4. Its structure features an oxadiazole ring with two amino groups at positions 3 and 4. The presence of nitric acid contributes to its reactivity profile.
Nitric acid;1,2,5-oxadiazole-3,4-diamine can undergo several chemical reactions:
Common reagents for these reactions include concentrated nitric acid and sulfuric acid under controlled conditions to ensure high yields and purity.
The mechanism of action for nitric acid;1,2,5-oxadiazole-3,4-diamine involves interactions between its nitramine and oxadiazole components with biological targets. The nitramine groups can participate in redox reactions that release energy and form reactive intermediates. Additionally, the oxadiazole ring may interact with enzymes and receptors in biological systems, influencing their activity .
The compound typically appears as a white solid at room temperature and has a relatively low melting point due to its molecular structure.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C2H5N5O4 |
| Molecular Weight | 163.09 g/mol |
| Melting Point | Variable |
| Solubility | Soluble in water |
Nitric acid;1,2,5-oxadiazole-3,4-diamine has several significant applications:
The 1,2,5-oxadiazole scaffold, specifically 1,2,5-oxadiazole-3,4-diamine (C₂H₄N₄O, CAS 17220-38-1), belongs to a class of nitrogen- and oxygen-rich heterocycles with significant bioisosteric potential [1] [7]. This compound features a planar, aromatic five-membered ring containing adjacent nitrogen atoms at positions 1 and 2, and an oxygen atom bridging N1 and C5. The 3,4-diamino substituents provide sites for hydrogen bonding, electrophilic substitution, and coordination chemistry, critical for pharmacophore integration [2]. Within the oxadiazole pharmacophore landscape, 1,2,5-oxadiazoles (furazans) are distinguished from 1,3,4- and 1,2,4-isomers by their unique electronic delocalization pattern and enhanced metabolic stability. Key structural attributes include:
Table 1: Structural Attributes of 1,2,5-Oxadiazole-3,4-diamine
| Property | Value/Characteristic | Biological Relevance |
|---|---|---|
| Ring System | 1,2,5-Oxadiazole (Furazan) | Enhanced π-electron deficiency vs. other isomers |
| Substituents | 3,4-Diamino | Hydrogen bond donation/acceptance capacity |
| Aromaticity | Moderate (Hückel rule compliant) | Planarity facilitates DNA intercalation |
| Electronic Density | Electron-deficient ring | Electrophilic reactivity at C3/C4 positions |
| Bond Lengths (X-ray) | N-O: 1.38 Å; N-N: 1.32 Å | Molecular rigidity for target recognition |
Benzannulated derivatives (e.g., benzo[c][1,2,5]oxadiazoles) extend conjugation, improving fluorescence properties useful in bioimaging [2]. Nitration of the diamine groups yields nitramino (–NHNO₂) or nitro (–NO₂) derivatives, enhancing hydrogen-bonding capabilities and altering electronic properties critical for ligand-receptor interactions [3] [8]. Quantum mechanical studies reveal that the 3,4-diamino configuration significantly increases molecular polarity (cLogP ≈ –1.2) versus unsubstituted furazan, improving aqueous solubility for pharmacological applications [6].
The medicinal exploration of 1,2,5-oxadiazoles began in the 1980s with investigations into their vasodilatory properties. Early research focused on 1,2,5-oxadiazole-2-oxides (furoxans), which release nitric oxide (NO) in the presence of thiols, making them candidates for cardiovascular therapeutics [2]. The 3,4-diamino derivative emerged as a key precursor for synthesizing high-energy materials and bioactive heterocycles due to its bifunctional reactivity. Three evolutionary phases characterize its development:
Table 2: Historical Milestones in 1,2,5-Oxadiazole-3,4-diamine Applications
| Era | Key Advancement | Application Shift |
|---|---|---|
| 1980–2000 | Discovery of NO release from furoxans | Vasodilatory agents; early antimicrobial screening |
| 2000–2015 | Hybridization with triazoles/tetrazoles | Anticancer & antidiabetic lead optimization |
| 2015–Present | Functionalization via nitration & azo-bridge formation | Energetic materials & targeted oncology agents |
Notably, the compound’s role expanded beyond NO donation after 2010, when its diamino functionality was leveraged to construct fused heterocycles. For example, reactions with β-diketones yielded pyrimidine-fused systems exhibiting thymidylate synthase inhibition [6]. Concurrently, materials science exploited its nitration chemistry: treatment with 100% HNO₃ selectively generates nitramino derivatives, while dilute HNO₃ yields open-chain nitrate salts [3] [8]. The 2022 synthesis of cesium salts from fused oxadiazolo-pyrimidines exemplifies this energetic materials focus [8].
Recent studies position 1,2,5-oxadiazole-3,4-diamine derivatives as dual-targeting agents in metabolic and oncological therapeutics. Their bioactivity stems from two mechanisms: (1) direct enzyme inhibition via heterocycle binding, and (2) prodrug activation releasing NO or cytotoxic fragments.
Cancer Therapeutics: Hybridization with triazoles or quinoxalines enhances cytotoxicity. Key examples include:
Metabolic Disorders: Schiff base derivatives derived from 3,4-diamino precursors show exceptional α-glucosidase inhibition:
Table 3: Biological Activities of Key Derivatives
| Derivative Class | Target/Pathway | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
|---|---|---|---|
| Triazole-oxadiazole hybrid | Thymidylate synthase | 2.52 µM | Breast cancer (MCF-7) |
| Schiff base | α-Glucosidase | 0.30 µM | Type 2 diabetes |
| Quinoxaline-oxadiazole | Bcl-2 mRNA expression | >90% suppression at 10 µM | Leukemia (HL-60) |
| Naproxen-oxadiazole | EGFR kinase | 0.41 µM | Hepatic carcinoma |
The 3,4-diamino group’s versatility enables "tagging" with diagnostic fluorophores (e.g., benzofurazan), permitting real-time tracking of drug distribution in preclinical models [2]. Future directions include developing isoform-selective SENP2 inhibitors for cancer, leveraging the scaffold’s planar rigidity [2] [6].
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5